molecular formula C13H13BrN2O2S B2860983 Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 134141-12-1

Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2860983
CAS No.: 134141-12-1
M. Wt: 341.22
InChI Key: KJIACMLHHPJDES-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a bromophenyl group, a thioxo group, and a tetrahydropyrimidine ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-bromophenyl)-3-buten-2-one. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The thioxo group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioxo group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(4-methylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Comparison: Compared to its analogs, Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine. This can lead to different binding affinities and selectivities in biological systems, making it a compound of interest for further research and development.

Biological Activity

Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₉H₁₈BrN₃OS
  • Molecular Weight : 416.33 g/mol

The presence of the thioxo group and the bromophenyl moiety contributes to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydropyrimidine derivatives, including this compound. For instance, compounds in this class have been shown to inhibit topoisomerase II (TopoII), an enzyme crucial for DNA replication and repair. Inhibition of TopoII can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antitumor Activity of Tetrahydropyrimidine Derivatives

CompoundIC₅₀ (µM)Mechanism of Action
Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo...250Topoisomerase II inhibition
Compound A300Induction of apoptosis
Compound B150Cell cycle arrest at G2/M phase

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. The thioxo group is known to contribute to the radical scavenging ability of similar compounds. In vitro assays demonstrated significant free radical scavenging activity, suggesting potential use in preventing oxidative stress-related diseases.

Enzyme Inhibition

Research indicates that this compound may act as a thymidine phosphorylase (TP) inhibitor. TP is implicated in tumor angiogenesis; thus, its inhibition could be beneficial in cancer therapy.

Table 2: Thymidine Phosphorylase Inhibition Data

CompoundIC₅₀ (µM)Inhibition Type
Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo...394Non-competitive
Standard Inhibitor41Competitive

Study on Antitumor Activity

In a recent study published in MDPI, researchers evaluated the cytotoxic effects of various tetrahydropyrimidine derivatives on human cancer cell lines. This compound exhibited notable cytotoxicity against prostate cancer cells (PCa), demonstrating its potential as an anticancer agent .

Study on Antioxidant Effects

Another investigation focused on the antioxidant properties of tetrahydropyrimidine derivatives. The compound was found to reduce oxidative stress markers in cultured cells, supporting its role as a potential therapeutic agent against oxidative stress-related disorders .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-7-10(12(17)18-2)11(16-13(19)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIACMLHHPJDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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